molecular formula C21H26O8S B1459464 Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside CAS No. 1820572-28-8

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside

Cat. No.: B1459464
CAS No.: 1820572-28-8
M. Wt: 438.5 g/mol
InChI Key: AEZBNOXQHIZNTR-IFLJBQAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-b-D-galactopyranoside is a chemical compound with the molecular formula C21H26O8S . It has been used in the study of drug-resistant malignancies, infectious diseases, and select neurodegenerative disorders . It also serves as a valuable substrate for β-galactosidase .


Synthesis Analysis

While specific synthesis methods for this compound were not found, phenyl 1-thio-glycosides and related thioglycosides have been extensively used for the synthesis of complex oligosaccharides . A practical eight-step synthesis of a similar substance from commercially available diacetoned-glucose has been developed .


Molecular Structure Analysis

The compound has a molecular weight of 438.5 g/mol . The IUPAC name is [(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate .


Physical and Chemical Properties Analysis

The compound has a melting point of 113-117°C . It has a molecular weight of 438.5 g/mol . The compound has a topological polar surface area of 123 Ų .

Future Directions

The compound has potential applications in the study of drug-resistant malignancies, infectious diseases, and select neurodegenerative disorders . It also serves as a valuable substrate for β-galactosidase , which could be useful in the research of galactosidase-related ailments, such as galactosemia and lactose intolerance .

Mechanism of Action

Target of Action

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside is a potent inhibitor that targets pivotal enzymes involved in crucial cellular processes . These enzymes play a significant role in the biochemical pathways within the cell, and their inhibition can lead to profound changes in cellular function.

Mode of Action

The interaction of this compound with its targets involves the formation of a complex that inhibits the normal functioning of the enzymes . This inhibition results in changes to the biochemical pathways within the cell, leading to alterations in cellular processes.

Biochemical Pathways

This compound affects several biochemical pathways due to its inhibitory action on key enzymes . The downstream effects of this inhibition can lead to changes in cellular function and potentially impact the overall health of the organism.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific enzymes it inhibits . By inhibiting these enzymes, the compound can alter cellular processes and potentially lead to changes in the organism’s overall health.

Biochemical Analysis

Biochemical Properties

Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as galactosidases and glycosidases, which are involved in the hydrolysis of glycosidic bonds in carbohydrates. The acetyl and allyl groups on the galactopyranoside backbone enhance its binding affinity to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific conditions of the reaction .

Cellular Effects

Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of glycosidases, which play a role in the regulation of glycoproteins and glycolipids on the cell surface. This modulation can lead to changes in cell adhesion, migration, and communication. Additionally, the compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside exerts its effects through specific binding interactions with the active sites of target enzymes. The acetyl and allyl groups enhance the compound’s hydrophobic interactions with the enzyme’s active site, leading to a stable enzyme-inhibitor complex. This binding can result in the inhibition of enzyme activity, either by blocking the substrate binding site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency. Additionally, the compound can influence gene expression by modulating the glycosylation of transcription factors, thereby affecting their stability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and deacetylation over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models, where it can maintain its inhibitory activity for several days .

Dosage Effects in Animal Models

The effects of Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, indicating saturation of the target enzymes .

Metabolic Pathways

Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and galactosidases, which are responsible for the breakdown of complex carbohydrates into simpler sugars. The compound can affect metabolic flux by inhibiting these enzymes, leading to an accumulation of intermediate metabolites and a decrease in the overall rate of carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments. The compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where it exerts its inhibitory effects on glycosylation processes .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBNOXQHIZNTR-IFLJBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside
Reactant of Route 4
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside
Reactant of Route 5
Reactant of Route 5
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside
Reactant of Route 6
Reactant of Route 6
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.